molecular formula C23H16Cl2N2O6 B11554984 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B11554984
M. Wt: 487.3 g/mol
InChI Key: BWZQZMQXVWGGKS-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of nitro, ethoxycarbonyl, and dichlorobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)benzaldehyde with 2-nitroaniline to form the Schiff base intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate
  • 4-[(E)-{[4-(methylphenyl)imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Uniqueness

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H16Cl2N2O6

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(4-ethoxycarbonylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H16Cl2N2O6/c1-2-32-22(28)15-4-7-17(8-5-15)26-13-14-3-10-21(20(11-14)27(30)31)33-23(29)18-9-6-16(24)12-19(18)25/h3-13H,2H2,1H3

InChI Key

BWZQZMQXVWGGKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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